molecular formula C24H24N2O2 B10888755 1-Benzoyl-4-(3-phenoxybenzyl)piperazine

1-Benzoyl-4-(3-phenoxybenzyl)piperazine

Cat. No.: B10888755
M. Wt: 372.5 g/mol
InChI Key: HDIJRVYDEWPSBE-UHFFFAOYSA-N
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Description

4-(3-Phenoxybenzyl)piperazino(phenyl)methanone: is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a phenoxybenzyl group and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenoxybenzyl)piperazino(phenyl)methanone typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenoxybenzyl Group: The piperazine intermediate is then reacted with 3-phenoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the phenoxybenzyl group.

    Introduction of the Phenylmethanone Moiety: Finally, the compound is treated with benzoyl chloride to attach the phenylmethanone group, completing the synthesis.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Phenoxybenzyl)piperazino(phenyl)methanone may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.

    Substitution: The phenoxybenzyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Phenoxybenzyl)piperazino(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

The compound is of interest in medicinal chemistry for its potential pharmacological properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, 4-(3-Phenoxybenzyl)piperazino(phenyl)methanone may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Phenoxybenzyl)piperazino(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Phenoxyphenyl)piperazine: Similar structure but lacks the phenylmethanone moiety.

    4-Benzylpiperazine: Contains a benzyl group instead of the phenoxybenzyl group.

    N-Phenylpiperazine: Lacks the phenoxybenzyl group and phenylmethanone moiety.

Uniqueness

4-(3-Phenoxybenzyl)piperazino(phenyl)methanone is unique due to the combination of the phenoxybenzyl group and the phenylmethanone moiety attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C24H24N2O2/c27-24(21-9-3-1-4-10-21)26-16-14-25(15-17-26)19-20-8-7-13-23(18-20)28-22-11-5-2-6-12-22/h1-13,18H,14-17,19H2

InChI Key

HDIJRVYDEWPSBE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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